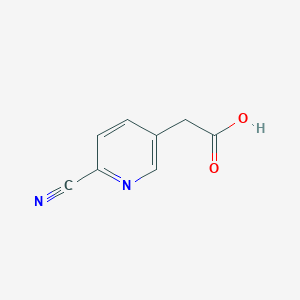

2-(6-Cyanopyridin-3-yl)acetic acid

説明

2-(6-Cyanopyridin-3-yl)acetic acid is a pyridine derivative featuring a cyano (-CN) group at the 6-position and an acetic acid moiety at the 3-position of the pyridine ring. The cyano group is electron-withdrawing, which may enhance the acidity of the acetic acid group and influence reactivity in synthetic pathways, particularly in pharmaceutical intermediates .

特性

IUPAC Name |

2-(6-cyanopyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIRALHNPJYYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-77-0 | |

| Record name | 2-(6-cyanopyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyanopyridin-3-yl)acetic acid typically involves the reaction of 3-cyanopyridine with acetic acid derivatives. One common method includes the use of cyanoacetic acid hydrazones and piperidine acetate under reflux conditions . The reaction is usually carried out in an aqueous solution, followed by the addition of acetic acid to the hot solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

2-(6-Cyanopyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alcohols or amines in the presence of acid catalysts are commonly used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Ester or amide derivatives of this compound.

科学的研究の応用

Chemistry

In the realm of organic synthesis, 2-(6-Cyanopyridin-3-yl)acetic acid serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for synthesizing derivatives with diverse functional groups.

Chemical Reactions

- Oxidation: Can be oxidized to yield pyridine derivatives.

- Reduction: The cyano group can be reduced to form amine derivatives.

- Substitution: The acetic acid moiety can participate in reactions to form esters or amides.

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antiproliferative effects, suggesting that it may influence cell signaling pathways and gene expression . This compound's interaction with various enzymes and proteins could lead to significant insights into cellular metabolism and function.

Medicine

The compound is under investigation for its potential use as a pharmaceutical intermediate. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific diseases, particularly those related to cellular proliferation and metabolic disorders .

Industry

In industrial applications, this compound may be utilized in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Case Study 1: Antiproliferative Activity

A study published in the Egyptian Journal of Chemistry explored the antiproliferative effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for developing anticancer drugs. The mechanism was hypothesized to involve apoptosis induction through specific signaling pathways .

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing novel derivatives of this compound through various chemical transformations. The derivatives were tested for their biological activities, revealing enhanced efficacy compared to the parent compound. This study highlights the compound's utility in generating new therapeutic candidates with improved pharmacological profiles .

作用機序

The mechanism of action of 2-(6-Cyanopyridin-3-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

類似化合物との比較

Structural Features

Substituents at the 6-position of the pyridine ring define key differences among analogs:

- 2-(Pyridin-3-yl)acetic acid: No substituent (parent compound).

- 2-(6-Methylpyridin-3-yl)acetic acid : Methyl (-CH₃), an electron-donating group.

- 2-(6-Chloropyridin-3-yl)acetic acid : Chloro (-Cl), an electron-withdrawing group.

- (6-Aminopyridin-3-yl)acetic acid: Amino (-NH₂), a polar, basic group.

- 2-(6-Cyanopyridin-3-yl)acetic acid: Cyano (-CN), a strong electron-withdrawing group.

The cyano group increases the electrophilicity of the pyridine ring, making the compound more reactive in nucleophilic substitutions compared to methyl or amino derivatives .

Physicochemical Properties

*logP values estimated using substituent contributions.

†Calculated molecular weight.

Key Observations :

- The cyano derivative has intermediate logP compared to methyl (lipophilic) and amino (hydrophilic) analogs, suggesting balanced solubility for pharmaceutical applications.

生物活性

2-(6-Cyanopyridin-3-yl)acetic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of biochemical properties that make it a candidate for further research in medicinal chemistry, particularly in the development of new therapeutic agents. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a cyano group at the 6-position and an acetic acid moiety. This configuration contributes to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on cancer cells. It has been reported to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cell signaling pathways that regulate cell growth and survival .

3. Enzyme Inhibition

Pyridine derivatives are known to interact with various enzymes. For instance, this compound may act as an inhibitor of specific kinases involved in cancer progression. This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The cyano group enhances the compound's ability to bind with biomolecules such as proteins and enzymes, potentially altering their activity.

- Gene Expression Modulation : This compound may influence gene expression related to cell cycle regulation and apoptosis, contributing to its antiproliferative effects.

- Oxidative Stress Induction : Some studies suggest that this compound can induce oxidative stress in cells, leading to increased apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activities Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Inhibition of bacterial growth |

| Antiproliferative | High | Induction of apoptosis |

| Enzyme Inhibition | Variable | Binding to kinase enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Cyanopyridin-3-yl)acetic acid, and how does the cyano group influence reaction conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling using brominated precursors (e.g., 2-(6-bromopyridin-3-yl)acetic acid) with cyanide sources like CuCN or KCN. The electron-withdrawing cyano group may necessitate mild reaction conditions to prevent hydrolysis of the nitrile moiety. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the acetic acid methylene group (δ 3.5–4.0 ppm). 13C NMR confirms the nitrile carbon (~115 ppm) and carboxylic acid carbonyl (~170 ppm).

- IR : Peaks at ~2240 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (COOH) are diagnostic.

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar pyridine derivatives .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of toxic fumes during heating.

- In case of spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the 6-cyano substituent influence the pyridine ring's reactivity in cross-coupling reactions?

- Methodology : The cyano group withdraws electron density, activating the pyridine ring toward nucleophilic substitution at the 2- and 4-positions. Electrochemical studies (cyclic voltammetry) and DFT calculations can quantify electron density distribution. Comparative kinetic studies with bromo or methoxy analogs (similarity indices 0.76–0.89) reveal substituent-dependent reactivity .

Q. What strategies can resolve discrepancies in reported solubility data for this compound?

- Methodology :

- Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH and temperature.

- Validate purity via HPLC (>95%) and differential scanning calorimetry (DSC) to rule out polymorphic interference.

- Compare results with computational predictions using COSMO-RS software .

Q. How can hydrogen-bonding patterns in this compound be characterized, and what implications do they have for crystal engineering?

- Methodology :

- X-ray crystallography identifies classic R₂²(8) hydrogen-bonded dimers between carboxylic acid groups.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯N contacts involving the cyano group).

- These patterns guide co-crystal design for enhanced bioavailability in pharmaceutical applications .

Data Analysis and Mechanistic Insights

Table: Substituent Effects on Pyridine Derivatives

| Compound | Substituent | Similarity Index | Key Reactivity Observation |

|---|---|---|---|

| 2-(6-Bromopyridin-3-yl)acetic acid | Br | 0.89 | Electrophilic substitution favored |

| 2-(6-Methoxypyridin-3-yl)acetic acid | OMe | 0.78 | Electron donation slows reactions |

| This compound | CN | N/A | Activates ring for nucleophilic attack |

Data derived from PubChem similarity indices and reactivity studies .

Q. What mechanistic insights can be gained from studying the hydrolysis of the cyano group under varying pH conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。